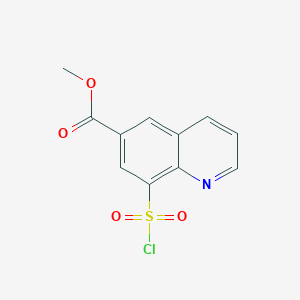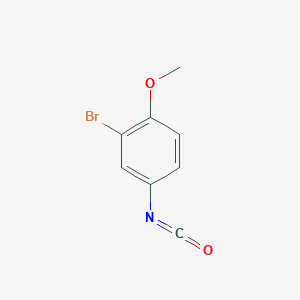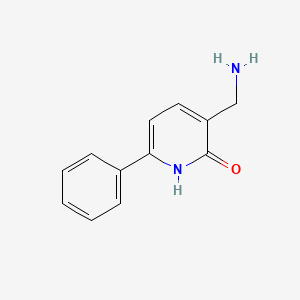
8-(2-chloroacetamido)naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Chloroacetamido)naphthalene-1-carboxylic acid, also known as 8-CAC, is a carboxylic acid derived from naphthalene. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 8-CAC is also used as a catalyst in the synthesis of heterocyclic compounds. 8-CAC has been studied extensively in the scientific literature and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has also been used as a catalyst in the synthesis of various compounds. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in the synthesis of dyes, and as a reagent in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is not yet fully understood. It is believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid acts as a catalyst in the synthesis of various compounds. It is also believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid can form a complex with the substrate, which helps to promote the reaction.
Biochemical and Physiological Effects
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of other effects, including analgesic, anti-diabetic, and anti-hyperlipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is its high yield. It has been shown to yield up to 98% of the desired product. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is that it is not yet fully understood. As such, it is difficult to predict the outcome of experiments using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid.
Orientations Futures
There are a variety of potential future directions for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid research. One potential direction is to further explore its mechanism of action. Another potential direction is to explore its potential applications in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the biochemical and physiological effects of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid. Finally, further research could be conducted to explore the potential advantages and limitations of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments.
Méthodes De Synthèse
8-(2-chloroacetamido)naphthalene-1-carboxylic acid can be synthesized by the reaction of 2-chloroacetamide and naphthalene-1-carboxylic acid. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction is typically carried out at a temperature of between 60-80°C. The reaction yields 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in high yields (up to 98%).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves the introduction of a chloroacetamide group onto the naphthalene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Naphthalene", "2-chloroacetamide", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "1. Naphthalene is reacted with 2-chloroacetamide in the presence of sodium hydroxide to form 8-(2-chloroacetamido)naphthalene.", "2. The resulting intermediate is then carboxylated using carbon dioxide in the presence of sulfuric acid.", "3. The carboxylation reaction is quenched with ethanol, and the product is isolated by filtration and purification." ] } | |
Numéro CAS |
565180-47-4 |
Nom du produit |
8-(2-chloroacetamido)naphthalene-1-carboxylic acid |
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)


![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)